

Technical Guide: Methyl 4-amino-3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-amino-3-bromo-5-nitrobenzoate

Cat. No.: B1314272

[Get Quote](#)

CAS Number: 105655-17-2

This technical guide provides an in-depth overview of **Methyl 4-amino-3-bromo-5-nitrobenzoate**, catering to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 4-amino-3-bromo-5-nitrobenzoate is a substituted aromatic compound with the molecular formula $C_8H_7BrN_2O_4$.^[1] Its chemical structure consists of a benzene ring substituted with a methyl ester, an amino group, a bromine atom, and a nitro group.

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
CAS Number	105655-17-2	[1] [2]
Molecular Formula	C ₈ H ₇ BrN ₂ O ₄	[1]
Molecular Weight	275.06 g/mol	[1]
IUPAC Name	methyl 4-amino-3-bromo-5-nitrobenzoate	[1]
Appearance	Yellow crystals or powder	
Melting Point	103.0-113.0 °C	
Purity	≥96.0% (by GC)	
Solubility	Data not available	
Storage Conditions	2-8°C, in a dark, dry, and sealed environment	

Synthesis

The primary route for the synthesis of **Methyl 4-amino-3-bromo-5-nitrobenzoate** is through the Fischer esterification of its corresponding carboxylic acid, 4-amino-3-bromo-5-nitrobenzoic acid.[\[3\]](#)[\[4\]](#) This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst.

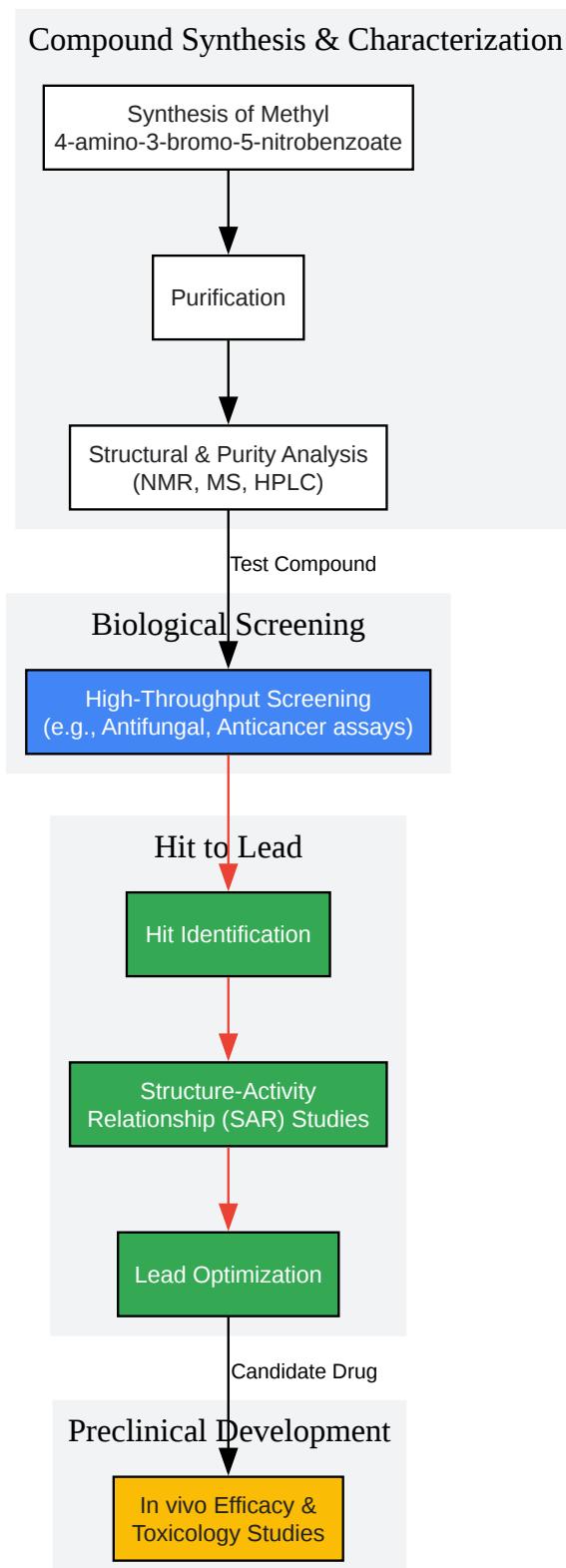
Experimental Protocol: Fischer Esterification

This protocol is adapted from the well-established Fischer esterification method for similar aromatic carboxylic acids.[\[3\]](#)[\[4\]](#)

Materials:

- 4-amino-3-bromo-5-nitrobenzoic acid
- Anhydrous Methanol (CH₃OH)
- Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl acetate
- Distilled water


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-bromo-5-nitrobenzoic acid in an excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring. The addition should be done cautiously as the reaction can be exothermic.
- Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are then combined.
- Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **Methyl 4-amino-3-bromo-5-nitrobenzoate** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow crystalline solid.

Potential Applications in Drug Development

While direct evidence for the biological activity of **Methyl 4-amino-3-bromo-5-nitrobenzoate** is limited in publicly available literature, the chemical class of nitrobenzoate derivatives has shown significant promise in medicinal chemistry. Related compounds have been investigated for their potential as antifungal and anti-cancer agents.^[5] The presence of reactive functional groups on the aromatic ring makes this compound a versatile intermediate for the synthesis of more complex molecules.

The logical workflow for investigating the potential of this compound in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Drug Discovery Workflow

Safety and Handling

Detailed toxicological data for **Methyl 4-amino-3-bromo-5-nitrobenzoate** is not readily available. However, based on the data for similar compounds, it should be handled with care. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-amino-3-bromo-5-nitrobenzoate is a chemical compound with potential as a building block in the synthesis of biologically active molecules. Its synthesis can be achieved through standard organic chemistry reactions like Fischer esterification. While its direct biological activity is not yet extensively documented, the known activities of related nitrobenzoate compounds suggest that it could be a valuable starting point for the development of new therapeutic agents, particularly in the areas of antifungal and anticancer research. Further investigation into its biological properties is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-amino-3-bromo-5-nitrobenzoate | C8H7BrN2O4 | CID 13685347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-bromo-5-nitro-benzoic acid methyl ester [cymitquimica.com]
- 3. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Dialnet [dialnet.unirioja.es]
- 4. research.bond.edu.au [research.bond.edu.au]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Methyl 4-amino-3-bromo-5-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1314272#methyl-4-amino-3-bromo-5-nitrobenzoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com